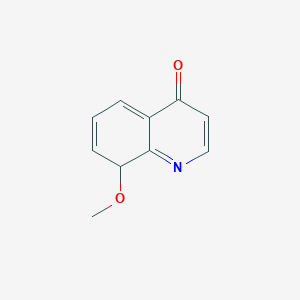

8-methoxy-8H-quinolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

8-methoxy-8H-quinolin-4-one |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6,9H,1H3 |

InChI Key |

XBLFSFKFLLWVGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1C=CC=C2C1=NC=CC2=O |

Origin of Product |

United States |

Theoretical and Computational Investigations of 8 Methoxy 8h Quinolin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods allow for a detailed understanding of electron distribution, molecular orbital energies, and the prediction of chemical reactivity.

Electronic Structure Elucidation and Charge Distribution Analysis

The electronic structure of 8-methoxy-8H-quinolin-4-one is characterized by the delocalization of π-electrons across the bicyclic quinolinone core. The presence of the electron-donating methoxy (B1213986) group at the 8-position and the electron-withdrawing carbonyl group at the 4-position significantly influences the charge distribution within the molecule.

Charge distribution analysis, often performed using methods such as Mulliken population analysis, provides a quantitative measure of the partial atomic charges on each atom. In a typical 4-quinolone structure, the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline (B57606) ring are expected to possess significant negative partial charges due to their high electronegativity. Conversely, the carbonyl carbon and the hydrogen atom attached to the nitrogen (in the more stable tautomer) would exhibit positive partial charges. The methoxy group's oxygen would also carry a negative charge, while its methyl carbon and the aromatic carbon to which it is attached would have their charges influenced by resonance and inductive effects.

Table 1: Predicted Partial Atomic Charges for Key Atoms in a Methoxy-Substituted 4-Quinolone Scaffold (Note: These are representative values based on general principles of electronic effects in similar molecules, as specific data for this compound is not readily available in the literature.)

| Atom | Predicted Partial Charge (e) | Rationale |

| O (carbonyl) | Highly Negative | High electronegativity and resonance participation. |

| N (ring) | Negative | Electronegative atom within the heterocyclic ring. |

| C (carbonyl) | Positive | Bonded to a highly electronegative oxygen atom. |

| O (methoxy) | Negative | Electronegative oxygen atom. |

| C (methoxy) | Slightly Positive | Bonded to an electronegative oxygen atom. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions can be understood by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For quinolinone derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group and the pyridinone ring. The introduction of a methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby making the molecule more susceptible to electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Quinolinones (Note: These values are illustrative and based on computational studies of analogous systems. The exact energies for this compound would require specific calculations.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 4-Quinolone (unsubstituted) | -6.2 | -1.5 | 4.7 |

| Methoxy-substituted 4-quinolone | -5.8 | -1.3 | 4.5 |

A smaller HOMO-LUMO gap generally implies higher reactivity. The predicted decrease in the energy gap for the methoxy-substituted quinolinone suggests an enhancement in its chemical reactivity compared to the unsubstituted parent compound.

Reactivity Site Prediction through Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles and hydrogen bond donors. The nitrogen atom would also contribute to a negative potential region. The aromatic rings will have varying potentials, with the methoxy group influencing the electron density of the benzene (B151609) ring. Regions of positive potential would likely be located around the hydrogen atoms of the molecule.

Aromaticity Analysis and Molecular Stability Assessments

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. The quinolinone system contains two fused rings, a benzene ring and a pyridinone ring. The aromaticity of each of these rings can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating full aromaticity and values less than 1 indicating reduced aromaticity. NICS values are calculated at the center of a ring, with negative values typically indicating aromaticity and positive values suggesting anti-aromaticity.

For quinolin-4-one derivatives, the benzene ring generally exhibits a high degree of aromaticity, with HOMA values close to 1. The pyridinone ring, due to the presence of the carbonyl group and the nitrogen atom, typically shows a lower degree of aromaticity. The methoxy substituent on the benzene ring is not expected to drastically alter the fundamental aromatic character of the bicyclic system, though it may cause minor local changes in bond lengths and electron delocalization.

Table 3: Representative Aromaticity Indices for the Rings of a 4-Quinolone System (Note: These are typical values for quinolinone systems. Specific calculations for this compound are required for precise values.)

| Ring | HOMA | NICS(0) (ppm) | Aromatic Character |

| Benzene Ring | ~0.95 | ~ -8.0 | Highly Aromatic |

| Pyridinone Ring | ~0.60 | ~ -4.0 | Moderately Aromatic |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules over time. These techniques are crucial for understanding how a molecule's shape and flexibility can influence its interactions with other molecules.

Conformational Analysis and Energy Minima Identification

Conformational analysis of this compound would primarily focus on the orientation of the methoxy group relative to the quinolinone ring. The rotation around the C(8)-O bond would lead to different conformers. The most stable conformation, or the global energy minimum, is typically one that minimizes steric hindrance and maximizes favorable electronic interactions.

For an 8-methoxy substituent, the methyl group of the methoxy function can be oriented in different positions relative to the plane of the quinolinone ring. Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step. This allows for the identification of the lowest energy conformers. It is generally expected that the most stable conformer would have the methyl group positioned to minimize steric clashes with adjacent atoms on the quinolinone ring. Due to the planarity of the quinolinone ring system, the primary source of conformational flexibility comes from the substituent.

While specific molecular dynamics simulations for this compound are not available in the literature, such studies on related quinoline derivatives have been used to explore their dynamic behavior and interactions in various environments. nih.gov These simulations can provide information on the stability of different conformations and the flexibility of the molecule over time.

Tautomeric Equilibrium Studies of the Quinolinone Core

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric preferences of the quinolinone core. For 8-hydroxyquinoline (B1678124), a related compound, DFT calculations at the B3LYP/6-311G** level have shown that the enol form (OH⋯N) with an intramolecular hydrogen bond is the most stable. researchgate.net The tautomer with the hydrogen atom attached to the pyridine (B92270) nitrogen (the NH tautomer, analogous to the keto form of quinolin-4-one) is significantly higher in energy by at least 40 kJ/mol. researchgate.net

| Tautomer of 8-hydroxyquinoline | Relative Stability (kJ/mol) | Computational Method |

| (OH⋯N) - enol with intramolecular H-bond | Most Stable | DFT/B3LYP/6-311G |

| (OH;N) - enol with broken H-bond | Less stable by at least 25 | DFT/B3LYP/6-311G |

| (NH) - keto tautomer | Less stable by at least 40 | DFT/B3LYP/6-311G** |

| This table is based on data for 8-hydroxyquinoline and provides a comparative insight into the relative stabilities of different tautomeric forms within the quinoline scaffold. researchgate.net |

Ligand-Protein Docking Simulations for Mechanistic Hypotheses (In Silico)

Molecular docking simulations are a powerful tool to predict the binding orientation and affinity of a small molecule to a protein target, thereby generating hypotheses about its potential mechanism of action. While specific docking studies for this compound are not extensively documented, research on analogous quinoline and quinolinone derivatives provides valuable insights into their potential interactions with biological targets.

For instance, molecular docking studies of various pyrazol-1-yl quinoline derivatives have been conducted to explore their potential as antimicrobial agents. amazonaws.com These studies, using tools like AutoDock Vina, help in understanding the binding modes and predicting the bioavailability of these compounds. amazonaws.com Similarly, quinoline derivatives containing pyrimidine (B1678525) and pyrazoline moieties have been investigated as potential HIV reverse transcriptase inhibitors through molecular docking, with some compounds showing high affinity towards the protein's active site. nih.gov

In a study on a new 4-hydroxyquinolone analogue as a potential inhibitor of Anaplastic Lymphoma Kinase (ALK), docking simulations revealed good stability within the active site and key interactions with amino acid residues. mdpi.com These computational approaches are crucial in the early stages of drug discovery for identifying and optimizing lead compounds.

Solvent Effects on Molecular Conformation and Electronic Properties

The conformation and electronic properties of a molecule can be significantly influenced by the solvent environment. Computational methods, such as the Polarizable Continuum Model (PCM), are often employed to study these effects. For 3-substituted 2-methyl-quinolin-4(1H)-ones, the PCM COSMO procedure has been used to account for solvent effects in quantum-chemical calculations of their tautomeric equilibrium. nuph.edu.ua

In a study on 7-hydroxy-8-(azophenyl)quinoline, experimental and theoretical methods were combined to investigate solvent-influenced tautomerism. nih.gov The study highlighted that while solvent can affect the tautomeric state, in some derivatives, the inherent stability of a particular tautomer may not be significantly altered by the solvent. nih.gov For this compound, it is anticipated that polar solvents would stabilize the more polar keto tautomer (8-methoxyquinolin-4(1H)-one) to a greater extent than the enol form. The electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), would also be modulated by the solvent polarity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions

Quantitative Structure-Activity Relationship (QSAR) Model Development (In Silico)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For quinoline and quinolinone derivatives, several QSAR studies have been conducted to understand the structural requirements for various pharmacological activities.

A study on novel quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis developed a QSAR model that indicated the influence of substituents at different positions on the biological activity. nih.gov For example, substitution with electron-donating methyl groups at positions 6 and 8 slightly decreased the activity, whereas electron-withdrawing groups like Cl and Br increased it. nih.gov This suggests that for this compound, the electron-donating nature of the methoxy group at the 8-position could influence its biological activity, and this effect can be quantitatively predicted using a relevant QSAR model.

| Descriptor | Influence on Anti-TB Activity of Quinolinones |

| Electron-donating groups (e.g., methyl) at position 8 | Slight decrease in activity |

| Electron-withdrawing groups (e.g., Cl, Br) | Considerable increase in activity |

| This table is based on a QSAR study of quinolinone-based thiosemicarbazones and suggests the potential influence of substituents at the 8-position. nih.gov |

Pharmacophore Modeling for Hypothetical Interaction Sites

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen for other molecules with similar features.

For quinazoline (B50416) derivatives, a related class of compounds, a 3D-QSAR pharmacophore model was developed to identify acetylcholinesterase inhibitors. nih.gov This model was then used for virtual screening of a chemical database to find new potential inhibitors. nih.gov The development of a pharmacophore model for a series of active quinolinone compounds would typically involve identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a specific biological target. While a specific pharmacophore model for this compound is not available, its structure suggests the presence of a hydrogen bond acceptor (the carbonyl oxygen in the keto form), a hydrogen bond donor (the N-H group in the keto form), a hydrophobic aromatic system, and the methoxy group which can also act as a hydrogen bond acceptor.

Prediction of Reactivity Patterns and Selectivity

Computational chemistry, particularly DFT, is a powerful tool for predicting the reactivity and selectivity of molecules. The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide insights into the electrophilic and nucleophilic sites of a molecule.

For 8-hydroxyquinoline, DFT calculations have been used to study its molecular structure and electronic properties. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. scirp.org The MEP map can identify regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

For this compound, the carbonyl oxygen in the keto form would be an electron-rich site, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic rings can undergo electrophilic substitution, and the positions of these reactions can be predicted based on the calculated electron densities. Machine learning models are also being developed to predict the site selectivity of C-H functionalization in quinoline derivatives, which can aid in the design of synthetic routes to new analogues. doaj.org

Mechanistic Pathway Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govsemanticscholar.org It allows for the in-silico exploration of reaction pathways, providing insights into the energies of reactants, transition states, and products. This approach is crucial for understanding the feasibility of a synthetic route and for optimizing reaction conditions.

Reaction coordinate analysis is employed to map the energy profile of a chemical reaction as it progresses from reactants to products. This analysis helps in identifying the transition state, which is the highest energy point along the reaction pathway, and in calculating the activation energy of the reaction. For the synthesis of quinolin-4-ones, several methods have been developed, and computational analysis can be instrumental in understanding the underlying mechanisms. nih.govmdpi.comnih.govmdpi.com

A common route to quinolin-4-ones is the Gould-Jacobs reaction. A hypothetical reaction coordinate analysis for a key cyclization step in the synthesis of a substituted quinolin-4-one would involve calculating the change in Gibbs free energy as the reaction proceeds. Density Functional Theory (DFT) is a widely used computational method for such analyses. researchgate.netscirp.orgnih.govnih.govscirp.org

Illustrative Data Table: Reaction Coordinate Analysis for a Hypothetical Cyclization Step

| Reaction Coordinate | Description | Relative Gibbs Free Energy (kcal/mol) |

| 0 | Reactants (Open-chain precursor) | 0.0 |

| 0.25 | Approach to cyclization | +5.2 |

| 0.5 | Transition State (TS) | +25.8 |

| 0.75 | Post-transition state intermediate | -2.1 |

| 1.0 | Product (Cyclized quinolin-4-one) | -15.3 |

Note: This data is hypothetical and serves to illustrate the output of a reaction coordinate analysis.

The activation energy barrier, determined by the energy of the transition state, is a key factor in determining the reaction rate. A higher energy barrier implies a slower reaction. Computational studies can also model the effect of catalysts, which typically function by providing an alternative reaction pathway with a lower activation energy.

The photophysical properties of quinoline and quinolin-4-one derivatives are of significant interest due to their applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net Computational methods are essential for understanding the electronic transitions that govern these properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic excited states. niscpr.res.innih.govunits.it

Excited state calculations can predict the absorption and emission spectra of a molecule. These calculations provide information on the energies of the singlet (S1, S2, etc.) and triplet (T1, T2, etc.) excited states. The nature of the electronic transitions, such as π → π* or n → π*, can also be determined. niscpr.res.in

Illustrative Data Table: Calculated Excited State Properties for a Generic Methoxy-Substituted Quinolin-4-one

| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.25 | 0.12 | HOMO -> LUMO |

| S2 | 3.88 | 0.05 | HOMO-1 -> LUMO |

| T1 | 2.54 | 0 | HOMO -> LUMO |

| T2 | 3.10 | 0 | HOMO-1 -> LUMO |

Note: This data is hypothetical and illustrates the kind of information obtained from excited state calculations. HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.

These calculations can help in understanding phenomena such as fluorescence and phosphorescence. For instance, the energy difference between the S1 and T1 states is important in determining the efficiency of intersystem crossing, a process that can lead to phosphorescence. Furthermore, simulations can model the influence of different solvents on the photophysical properties, a phenomenon known as solvatochromism. niscpr.res.inwalisongo.ac.id

Synthetic Methodologies and Strategies for 8 Methoxy 8h Quinolin 4 One and Its Analogues

Retrosynthetic Analysis of the 8-methoxy-8H-quinolin-4-one Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For the this compound scaffold, the primary disconnections are typically made across the bonds forming the pyridinone ring.

A common retrosynthetic strategy involves a C-N bond disconnection and a C-C bond disconnection, which aligns with classical synthetic methods like the Conrad-Limpach or Gould-Jacobs reactions. mdpi.comfly-chem.com This approach breaks the molecule down into a substituted aniline and a three-carbon component, typically a β-ketoester or a malonate derivative.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that 2-methoxyaniline is a key precursor, which would react with a suitable three-carbon synthon to form the quinolinone ring system. The methoxy (B1213986) group is carried through the synthesis from the starting aniline, representing an efficient strategy. An alternative disconnection could involve forming the C-C bond at the C2-C3 position via an intramolecular cyclization of an N-(2-acylaryl)amide, which is characteristic of the Camps cyclization. mdpi.comfly-chem.com

Classical Synthetic Routes to this compound

Classical methods for quinolin-4-one synthesis remain valuable due to their reliability and the accessibility of starting materials. These routes typically involve condensation and cyclization steps. mdpi.com

Several named reactions are cornerstones of quinolin-4-one synthesis and are applicable to the 8-methoxy derivative.

Gould-Jacobs Reaction : This method involves the condensation of an aniline with a diethyl ethoxymethylenemalonate derivative. mdpi.com The resulting intermediate undergoes thermal cyclization, followed by hydrolysis and decarboxylation to yield the quinolin-4-one. mdpi.comfly-chem.com For the target molecule, 2-methoxyaniline would be the starting aniline.

Conrad-Limpach-Knorr Synthesis : This reaction involves the condensation of an aniline with a β-ketoester. fly-chem.com The reaction conditions (acidic vs. thermal) can direct the cyclization to form either quinolin-4-one (Conrad-Limpach) or quinolin-2-one (Knorr) isomers. thieme-connect.de Using 2-methoxyaniline and ethyl acetoacetate, for example, would lead to the formation of the corresponding quinolin-4-one under thermal conditions.

Camps Cyclization : This base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide provides either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions. mdpi.comfly-chem.com To synthesize the this compound, an appropriately substituted N-(2-acyl-6-methoxyphenyl)amide would be required.

Dieckmann Condensation : This intramolecular reaction of diesters can be used to form the quinolinone ring. mdpi.com For instance, the reaction of methyl anthranilate with methyl acrylate can lead to a diester intermediate that cyclizes to form a dihydroquinolinone, which is then oxidized to the quinolin-4-one. mdpi.com A methoxy-substituted anthranilate would serve as the precursor for the target compound.

| Reaction Name | Starting Materials for this compound | Key Steps |

| Gould-Jacobs Reaction | 2-Methoxyaniline + Diethyl ethoxymethylenemalonate | Condensation, Thermal Cyclization, Hydrolysis, Decarboxylation mdpi.com |

| Conrad-Limpach Synthesis | 2-Methoxyaniline + β-Ketoester (e.g., Ethyl acetoacetate) | Condensation, Thermal Cyclization fly-chem.com |

| Camps Cyclization | N-(2-acyl-6-methoxyphenyl)amide | Base-catalyzed Intramolecular Aldol Condensation mdpi.com |

A common strategy would be the methylation of an 8-hydroxy-quinolin-4-one precursor. The synthesis of 8-methoxyquinoline from 8-hydroxyquinoline (B1678124) via methylation is a known transformation and demonstrates the feasibility of this approach. researchgate.net Similarly, 8-hydroxy-4-chloroquinoline can be synthesized and subsequently undergo nucleophilic substitution at the 4-position, with the hydroxyl group being protected and later deprotected and methylated. researchgate.net This late-stage functionalization allows for the diversification of analogues from a common intermediate.

To improve efficiency and reduce waste, one-pot syntheses that combine multiple reaction steps in a single vessel have been developed. These methods are attractive from a green chemistry perspective. mdpi.com

A notable example is the one-pot synthesis of quinolin-4(1H)-one derivatives through a sequential Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org In this approach, a (Z)-β-chlorovinyl aromatic ketone reacts with an amine to form an enamine intermediate, which then undergoes intramolecular N-arylation to yield the quinolin-4-one. organic-chemistry.org Adapting this for this compound would require starting with a 2-methoxyphenylamine derivative. Such tandem processes streamline the synthesis, often leading to good or excellent yields. organic-chemistry.org

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, with a strong emphasis on catalysis.

Catalytic methods offer significant advantages over classical routes, including milder reaction conditions, higher atom economy, and improved functional group tolerance. ias.ac.inias.ac.in

Transition Metal Catalysis Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the quinolin-4-one scaffold. mdpi.com

Palladium-Catalyzed Reactions : Palladium catalysts are effective for carbonylation reactions to construct the quinolinone core. mdpi.com For example, 2-iodoaniline can be coupled with terminal acetylenes under a carbon monoxide atmosphere, catalyzed by a palladium complex, to form 2-substituted quinolin-4-ones. mdpi.com Another powerful palladium-catalyzed method is the intramolecular N-arylation (Buchwald-Hartwig amination) of enamine intermediates, as seen in the one-pot synthesis mentioned previously. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts are often used for C-H activation and annulation reactions. mdpi.com For instance, copper-catalyzed one-pot aerobic oxidation cyclization of 2-vinylaniline derivatives can produce quinolines. mdpi.com A similar strategy could be envisioned for quinolin-4-one synthesis.

Other Transition Metals : Rhodium, ruthenium, and cobalt have also been employed in C-H activation pathways to synthesize quinoline (B57606) derivatives, showcasing the versatility of transition metal catalysis in this field. mdpi.com

Organocatalysis Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. mdpi.com This aligns with the principles of green chemistry.

N-Heterocyclic Carbenes (NHCs) : NHCs have been used to catalyze the synthesis of quinolin-4-ones. mdpi.com For example, they can facilitate the reaction between isatoic anhydrides and 1,3-dicarbonyl compounds. The reaction proceeds through the generation of a carbanion that attacks the anhydride, followed by intramolecular cyclization and dehydration to form the quinolin-4-one product. mdpi.com

Other Organocatalysts : Tetra-n-butylammonium fluoride (TBAF) has been reported as an efficient organocatalyst for the one-pot, three-component cyclocondensation reaction to form complex pyranoquinoline derivatives, demonstrating the potential of simple organocatalysts in synthesizing related heterocyclic systems. royalsocietypublishing.org

| Catalytic Approach | Catalyst Type | Example Reaction |

| Transition Metal Catalysis | Palladium (e.g., PdCl₂(PPh₃)₂) | Carbonylative coupling of 2-iodoaniline and terminal acetylenes mdpi.com |

| Copper (e.g., CuI, Cu(OAc)₂) | Annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines mdpi.com | |

| Cobalt (e.g., Cp*Co(III)) | C-H bond activation and cyclization of acetophenone and aniline mdpi.com | |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Decarboxylative cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds mdpi.com |

| Tetra-n-butylammonium fluoride (TBAF) | One-pot cyclocondensation to form pyranoquinolines royalsocietypublishing.org |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of quinolin-4-one derivatives has demonstrated considerable advantages, including enhanced efficiency and the possibility of conducting reactions under solvent-free conditions. nih.govconicet.gov.ar

The optimization of quinolone synthesis using microwaves involves several key parameters. For instance, studies have shown that open-vessel systems can be more favorable than sealed vessels, as the removal of volatile byproducts like ethanol can drive the reaction forward. conicet.gov.ar Temperature is another critical factor; while higher temperatures can increase reaction rates, an optimal temperature is often necessary to avoid the formation of impurities. conicet.gov.ar

In comparative studies, microwave-assisted methods have consistently outperformed traditional heating. A reaction to produce a tri-methoxy-substituted quinoline yielded twice the amount of product under microwave irradiation compared to conventional heating. nih.gov Similarly, the synthesis of various quinolin-4-ylmethoxychromen-4-ones achieved excellent yields of 80-95% in just 4 minutes under microwave conditions at 100°C, whereas conventional heating required 60 minutes and resulted in lower yields. nih.gov The use of catalysts, such as p-toluenesulfonic acid or YbCl₃, can further enhance reaction efficiency under microwave irradiation. nih.govumich.edu

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Quinolin-4-ylmethoxychromen-4-ones | Microwave-Assisted (100°C) | 4 min | 80-95% | nih.gov |

| Quinolin-4-ylmethoxychromen-4-ones | Conventional Heating (Oil Bath) | 60 min | Lower than MAOS | nih.gov |

| Tri-methoxy-substituted quinoline | Microwave-Assisted | 20-25 min | Twice the yield of conventional | nih.gov |

| 4-Hydroxy-2-quinolinone | Microwave-Assisted (with catalyst) | 6 min | 89% | umich.edu |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow chemistry, represents a paradigm shift in chemical manufacturing, moving from traditional batch processing to a continuous production model. aurigeneservices.com This technology offers numerous advantages for the synthesis of pharmaceutical ingredients, including improved safety, better reaction control, higher yields, and simplified scale-up. aurigeneservices.commdpi.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. aurigeneservices.commdpi.com

The application of flow chemistry is particularly beneficial for multi-step syntheses, as it allows for the "telescoping" of reactions, where the output from one reactor is fed directly into the next without the need for manual intervention or the isolation of intermediates. aurigeneservices.comnih.gov This approach reduces waste, minimizes operator exposure to potentially hazardous materials, and can significantly shorten production cycles. aurigeneservices.comuc.pt

For the production of quinolinone derivatives, flow chemistry can be used to safely handle hazardous reagents and to perform reactions under high-temperature and high-pressure conditions that would be dangerous in a large-scale batch reactor. nih.govnih.gov The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, enabling rapid heating and cooling and preventing thermal runaways. mdpi.com While specific continuous flow synthesis of this compound is not extensively detailed, the successful application of this technology to other complex heterocyclic and quinoline-based drugs demonstrates its significant potential for the efficient, safe, and scalable production of this compound and its analogues. nih.govnih.gov

| Advantage | Description | Reference |

|---|---|---|

| Increased Safety | Small reaction volumes and superior heat transfer minimize risks associated with exothermic reactions or hazardous intermediates. | mdpi.comuc.pt |

| Enhanced Control | Precise and automated control over reaction time, temperature, and pressure leads to higher reproducibility and selectivity. | aurigeneservices.com |

| Higher Efficiency | Improved mixing and heat transfer can lead to higher conversion rates and yields. Reaction telescoping avoids intermediate isolation. | aurigeneservices.comnih.gov |

| Facilitated Scale-Up | Production is scaled by running the system for longer periods or by numbering-up (running multiple systems in parallel), avoiding redevelopment of processes. | aurigeneservices.com |

Photochemical Synthesis Pathways

Photochemical reactions, which utilize light energy to induce chemical transformations, offer unique pathways for the synthesis of complex molecules that are often inaccessible through thermal methods. beilstein-journals.orgnih.gov These reactions proceed via electronically excited states, leading to significant changes in the chemical behavior of the starting materials. nih.gov

A relevant photochemical pathway for the synthesis of fused heterocyclic systems related to quinolinones is the 6π-electrocyclization. Research has demonstrated that pyrimidine (B1678525) derivatives can undergo photochemical 6π-electrocyclization of a 1,3,5-hexatriene system, followed by a subsequent hydrogen shift, to form dihydrobenzo[h]pyrano[2,3-f]quinazolines. beilstein-journals.orgnih.gov This type of UV-induced reaction provides a method for constructing polycyclic aromatic frameworks. While direct photochemical synthesis of this compound is not prominently described, such electrocyclization strategies suggest the potential for developing novel light-induced routes to the quinolinone core or its complex analogues.

Biocatalytic Transformations

The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field, prized for its high selectivity, mild reaction conditions, and green credentials. acs.orgcardiff.ac.uk Several enzymatic strategies have been developed for the synthesis of quinoline and quinolone scaffolds.

One successful approach involves the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding quinolines using monoamine oxidase (MAO-N) enzymes. acs.orgcardiff.ac.uk Both whole-cell and purified MAO-N variants have been shown to be effective biocatalysts for this transformation. The efficiency of the conversion can be influenced by the position of substituents on the THQ substrate. For example, methyl groups at the C6 and C2 positions of the THQ resulted in good conversions (60% and 52%, respectively), while substitution at the C8 position was not tolerated. acs.orgcardiff.ac.uk

Another biocatalytic route utilizes fungal type III polyketide synthases (T3PKSs) to produce substituted 2-quinolones. researchgate.net These enzymes can accept various substituted anthranilic acid derivatives as starting materials, which are first activated with coenzyme A by a CoA ligase. The resulting acyl-CoA is then condensed with malonyl-CoA and cyclized by the T3PKS to yield the 4-hydroxy-2-quinolone core. researchgate.net This platform allows for the production of a range of quinolone derivatives by varying the substituted anthranilic acid precursor. researchgate.net

| Enzyme System | Transformation | Substrate Example | Product | Conversion/Result | Reference |

|---|---|---|---|---|---|

| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 6-methyl-THQ | 6-methyl-quinoline | 60% | acs.orgcardiff.ac.uk |

| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 8-methyl-THQ | 8-methyl-quinoline | No conversion | acs.orgcardiff.ac.uk |

| Type III Polyketide Synthase (T3PKS) | Condensation/Cyclization | N-methylanthranilic acid | 4-hydroxy-1-methyl-2-quinolone | Successful conversion | researchgate.net |

Stereoselective Synthesis of Chiral Quinolinone Derivatives

While this compound itself is an achiral molecule, the synthesis of chiral derivatives bearing stereocenters is of significant interest. Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral molecule, which is crucial in pharmaceutical development. Advanced strategies such as asymmetric catalysis and the use of chiral auxiliaries are employed to achieve this control.

Asymmetric Catalysis in Quinolinone Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

A notable example in the synthesis of chiral quinolone derivatives is the highly enantioselective copper-catalyzed alkynylation of quinolones. nih.gov In this method, 4-siloxyquinolinium triflates, generated in situ, react with terminal alkynes in the presence of a chiral copper bis(oxazoline) complex. This reaction proceeds via a facial-selective dearomatization to yield dihydroquinoline products with high levels of enantiomeric control, achieving up to 96% enantiomeric excess (ee). nih.gov The success of this reaction is dependent on the choice of ligand, solvent, and the protecting group on the quinolone nitrogen. nih.gov The resulting chiral dihydroquinolines are versatile intermediates that can be further transformed into other biologically relevant structures. nih.gov

Chiral Auxiliary Approaches

The chiral auxiliary approach is a classical and reliable strategy for controlling stereochemistry. It involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. wikipedia.org This auxiliary then directs the stereochemical outcome of a subsequent reaction through steric hindrance before being cleaved and recovered. wikipedia.org

Well-known examples include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org In a hypothetical application to quinolinone synthesis, a prochiral precursor could be attached to a chiral auxiliary. For example, an N-acyloxazolidinone could be formed, and its enolate could undergo a diastereoselective alkylation or aldol reaction. wikipedia.orgtcichemicals.com The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, establishing a new stereocenter with high diastereoselectivity. Subsequent cyclization to form the quinolinone ring, followed by the non-destructive cleavage of the auxiliary, would yield the enantiomerically enriched chiral quinolinone derivative. wikipedia.orgresearchgate.net This strategy offers a robust method for preparing specific stereoisomers of complex molecules. researchgate.net

Scale-Up Considerations and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates rigorous process optimization and careful consideration of scale-up parameters. While specific scale-up data for this compound is not extensively detailed in publicly available literature, the principles governing the synthesis of the broader quinolin-4-one class are directly applicable. Key challenges in scaling up classical methods like the Gould-Jacobs or Conrad-Limpach reactions include managing high reaction temperatures, handling hazardous reagents, and optimizing reaction times and yields. mdpi.comresearchgate.net Modern synthetic strategies, particularly those employing continuous flow processing and green chemistry principles, offer promising solutions to these challenges. rsc.orgdurham.ac.ukqeios.com

Reaction Engineering and Reactor Design

Effective reaction engineering is crucial for ensuring a safe, efficient, and economically viable large-scale synthesis of this compound. The choice of reactor and its design directly impacts reaction kinetics, heat and mass transfer, product yield, and purity.

Traditional batch reactors, commonly used in laboratory settings, present several scale-up challenges. These include difficulties in maintaining uniform temperature control for highly exothermic or endothermic reactions, potential for runaway reactions, and inconsistencies between batches. For quinolin-4-one synthesis, which often involves high-temperature cyclization steps (e.g., Gould-Jacobs reaction), localized heating in large batch reactors can lead to byproduct formation and degradation of the final product. ablelab.eu

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, has emerged as a superior alternative for the synthesis of quinolines and other heterocyclic compounds. rsc.orgresearchgate.net Flow reactors offer significant advantages:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control, minimizing thermal gradients and preventing the formation of hotspots. rsc.org This is particularly beneficial for managing the exothermicity of condensation reactions or providing the high energy required for thermal cyclizations. ablelab.eu

Improved Safety: Continuous flow systems contain only a small volume of the reaction mixture at any given time, significantly reducing the risks associated with handling hazardous reagents or potentially unstable intermediates. durham.ac.uk

Process Intensification: Flow reactors can be operated at elevated temperatures and pressures that are not easily or safely achievable in conventional batch equipment, often leading to accelerated reaction rates and higher yields. durham.ac.ukfigshare.com

The table below illustrates a comparative analysis of hypothetical parameters for a key cyclization step in quinolin-4-one synthesis, highlighting the engineering advantages of a continuous flow reactor over a traditional batch reactor.

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Typical Volume | 100 L - 5000 L | 0.1 L - 10 L (Reactor Volume) |

| Heat Transfer | Limited by surface area, potential for hotspots | Excellent, high surface-area-to-volume ratio |

| Temperature Control | ± 5-10 °C | ± 0.5-1 °C |

| Mixing Efficiency | Variable, dependent on impeller design | Highly efficient due to short diffusion distances |

| Safety Profile | Higher risk due to large volumes of reactants | Inherently safer with small internal hold-up |

| Reaction Time | Hours to days | Seconds to minutes (Residence Time) |

| Scalability | Complex, often requires re-optimization | Simpler, achieved by numbering-up or longer run times |

For photochemical processes, which are increasingly used in modern quinoline synthesis, specialized flow reactors equipped with high-power LED lamps offer superior energy efficiency and productivity compared to traditional mercury lamps used in batch setups. ucd.ieresearchgate.net

Green Chemistry Metrics and Environmental Impact Assessment of Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize the environmental footprint of synthetic processes. qeios.comresearchgate.net The synthesis of this compound can be evaluated using several key metrics to quantify its environmental impact and resource efficiency. greenchemistry-toolkit.orgnih.gov

Key Green Chemistry Metrics:

Atom Economy (AE): Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product. wiley-vch.de Syntheses with high atom economy, such as addition and cyclization reactions, are inherently greener as they generate fewer byproducts.

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, is the ratio of the total mass of waste produced to the mass of the product. greenchemistry-toolkit.org A lower E-factor signifies a greener process. Classical quinoline syntheses often have high E-factors due to the use of stoichiometric reagents and extensive workup procedures.

Process Mass Intensity (PMI): A comprehensive metric used by industry, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. greenchemistry-toolkit.orgmdpi.com It provides a complete picture of the process efficiency and waste generation.

Reaction Mass Efficiency (RME): This metric is the percentage of the mass of the final product relative to the total mass of reactants used. nih.govwiley-vch.de It combines the concepts of yield and atom economy.

Modern synthetic approaches for the quinolin-4-one scaffold show significant improvements in these metrics. For instance, catalytic methods that replace stoichiometric reagents can drastically improve atom economy and reduce the E-factor. nih.govacs.org The use of water as a solvent, catalyst-free conditions, or microwave-assisted solvent-free reactions further enhances the green credentials of the synthesis. mdpi.comqeios.comrsc.org A decarboxylating cyclization procedure using readily available isatoic anhydrides in water is noted as an environmentally friendly method where the only by-products are carbon dioxide and water. mdpi.com

The following table provides a hypothetical comparison of green chemistry metrics for two different synthetic pathways to a generic quinolin-4-one core, illustrating the potential environmental benefits of modern catalytic methods over classical approaches.

| Metric | Classical Synthesis (e.g., Gould-Jacobs) | Modern Catalytic Synthesis | Ideal Value |

|---|---|---|---|

| Atom Economy (AE) | ~60-75% | >90% | 100% |

| E-Factor | 10 - >50 | <5 - 10 | 0 |

| Process Mass Intensity (PMI) | 100 - >500 | <50 - 100 | 1 |

| Solvent Use | High-boiling point organic solvents (e.g., Dowtherm A) | Benign solvents (water, ethanol) or solvent-free | None |

| Catalyst | Often requires acidic/basic conditions (stoichiometric) | Catalytic amounts of transition metals or organocatalysts | Recyclable, non-toxic catalyst |

An environmental impact assessment would also consider the lifecycle of all materials used, including the origin of starting materials, the energy consumption of the process (where flow and microwave reactors can offer advantages), and the toxicity and biodegradability of all waste streams. greenchemistry-toolkit.orgnih.gov By prioritizing routes that utilize continuous processing and adhere to green chemistry principles, the large-scale production of this compound can be made more sustainable and environmentally responsible. researchgate.net

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the structural characteristics of molecules through their vibrational modes. libretexts.org The vibrational spectrum of 8-methoxy-8H-quinolin-4-one is expected to exhibit characteristic bands corresponding to its key structural motifs: the quinolinone core, the methoxy (B1213986) group, and the aromatic system. Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to precisely assign the observed vibrational bands. nih.gov

The key functional groups and their expected vibrational frequencies are:

C=O Stretching (νC=O): The carbonyl group of the quinolinone ring is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 1680-1640 cm⁻¹. The exact position is sensitive to the electronic environment and potential intermolecular hydrogen bonding.

C-O-C Stretching (νC-O-C): The aryl-alkyl ether linkage of the methoxy group will display characteristic stretching vibrations. Asymmetric stretching is typically found in the 1275-1200 cm⁻¹ region, while symmetric stretching appears at lower wavenumbers. mdpi.com

C=C and C=N Stretching (νC=C, νC=N): The aromatic quinoline (B57606) ring will show multiple bands in the 1620-1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds. ajchem-a.com

C-H Stretching (νC-H): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears in the 3000-2850 cm⁻¹ range. mdpi.com

Modern vibrational spectroscopy, combined with local vibrational mode theory, allows for the interpretation of these modes not just for functional group identification but also as a measure of bond strength. smu.edu

Interactive Table: Characteristic Vibrational Frequencies for this compound

In situ spectroscopic monitoring provides real-time data on a chemical reaction, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. spectroscopyonline.com Both IR and Raman spectroscopy are well-suited for this purpose, particularly when coupled with fiber-optic probes that can be inserted directly into a reaction vessel.

For the synthesis of quinolinone derivatives, in situ monitoring can be highly effective. For example, in a reaction leading to the formation of the this compound structure, one could monitor:

The disappearance of reactant-specific vibrational bands.

The appearance and increase in intensity of the characteristic product bands, such as the C=O stretching vibration of the quinolinone ring around 1650 cm⁻¹. cnrs.fr

This real-time analysis enables precise determination of reaction endpoints, helps in optimizing reaction conditions (temperature, catalyst loading), and can provide mechanistic insights by identifying transient intermediate species that might not be detectable through traditional offline analysis. spectroscopyonline.comdigitellinc.com The ability to monitor the formation of the quinolinone core provides a direct measure of reaction conversion and efficiency. cnrs.fr

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π or n orbital) to a higher energy empty orbital (like a π* orbital). The quinoline ring system in this compound constitutes the primary chromophore—the part of the molecule responsible for light absorption.

The UV-Vis spectrum of quinolinone derivatives is typically characterized by two main absorption bands corresponding to different electronic transitions: scirp.org

π→π* Transitions: These are high-energy transitions that occur within the delocalized π-system of the aromatic quinoline ring. They usually result in strong absorption bands, often appearing at shorter wavelengths (e.g., below 300 nm). researchgate.net

n→π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (n) from the heteroatoms (nitrogen and oxygen) to an anti-bonding π* orbital. These transitions are generally of lower intensity and appear at longer wavelengths (e.g., above 300 nm). researchgate.net

The presence of the methoxy (-OCH₃) group, an auxochrome, can influence the position and intensity of these absorption bands. As an electron-donating group, it can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) by extending the conjugation of the chromophore. mdpi.com The specific absorption maxima (λmax) are also sensitive to the solvent used, a phenomenon known as solvatochromism. semanticscholar.org

Interactive Table: Expected UV-Vis Absorption Data for this compound

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. This technique provides the absolute structure of the molecule in the solid state, confirming its connectivity and conformation.

Table 2: Illustrative Crystallographic Data for a Quinolinone Derivative This table presents typical data obtained from a single crystal X-ray diffraction experiment and is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H9NO2 |

| Formula Weight | 175.18 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.412 |

| b (Å) | 10.355 |

| c (Å) | 14.281 |

| β (°) | 101.56 |

| Volume (Å3) | 1355.9 |

| Z | 4 |

Once the crystal structure is solved, a detailed geometric analysis is possible. The data generated includes precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. These experimental values can be compared with theoretical values from computational models and with data from similar structures in crystallographic databases. This comparison helps in understanding the electronic effects of the methoxy group and the carbonyl group on the geometry of the quinoline ring system. For instance, the analysis would reveal the degree of planarity of the fused ring system and the orientation of the methoxy group relative to the ring.

Table 3: Example of Key Bond Lengths and Angles This table provides a hypothetical representation of geometric parameters for this compound.

| Bond/Angle | Type | Value (Å or °) |

|---|---|---|

| C4=O | Bond Length | 1.24 Å |

| C8-O(methoxy) | Bond Length | 1.36 Å |

| O(methoxy)-C(methyl) | Bond Length | 1.43 Å |

| C4-N1-C2 | Bond Angle | 123.5° |

| C9-C8-O(methoxy) | Bond Angle | 118.0° |

| C7-C8-O-C(methyl) | Torsion Angle | 5.2° |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This study of crystal packing is crucial for understanding physical properties like solubility and melting point. The analysis focuses on identifying intermolecular interactions, such as hydrogen bonds (e.g., involving the N-H group and the carbonyl oxygen between adjacent molecules), π-π stacking between the aromatic rings, and van der Waals forces. For this compound, one would investigate how the methoxy and carbonyl groups participate in directing the assembly of molecules into a three-dimensional architecture.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.

Since this compound is an achiral molecule, it does not exhibit a CD spectrum. Therefore, this technique is not applicable for the parent compound itself. However, if chiral derivatives were synthesized, for example, by introducing a chiral center in a substituent, chiroptical spectroscopy would become a vital tool. It could be used to confirm the synthesis of a specific enantiomer, determine the enantiomeric excess of a mixture, and study conformational changes of the chiral derivative in solution.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional structure of molecules, providing valuable insights into their stereochemistry. For a compound like this compound to be analyzed by CD spectroscopy, it would first need to be chiral, meaning it is non-superimposable on its mirror image. Chirality could be introduced through a stereocenter, axial chirality, or planar chirality.

A thorough search for experimental CD spectra or computational studies related to this compound has yielded no specific results. Research on the chiroptical properties of quinoline-based structures is available, but these studies focus on different derivatives, such as complex foldamers or other substituted quinolones. Without experimental data, it is not possible to discuss the specific Cotton effects, determine the absolute configuration, or analyze the solution-state conformation of this compound. Consequently, no data tables on its CD spectroscopic properties can be presented.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another key chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orglibretexts.org An ORD spectrum can provide information that is complementary to a CD spectrum, particularly through the analysis of Cotton effects, which are characteristic changes in optical rotation in the vicinity of an absorption band. libretexts.org This analysis is instrumental in assigning the absolute configuration of chiral compounds, including ketones and other chromophore-containing molecules. libretexts.org

Similar to the findings for CD spectroscopy, there is no published research detailing the Optical Rotatory Dispersion of this compound. The application of ORD to quinolinone structures would depend on the compound's chirality. As no studies are available, information regarding its specific rotation at various wavelengths, the nature of its Cotton effect, or its stereochemical assignment via ORD is absent from the scientific record. Therefore, no detailed research findings or data tables can be compiled for this section.

Reactivity and Derivatization Studies of 8 Methoxy 8h Quinolin 4 One

Oxidation and Reduction Chemistry of 8-methoxy-8H-quinolin-4-one

Selective Oxidation of the Methoxy (B1213986) Group or Quinoline (B57606) Ring

The selective oxidation of this compound presents a synthetic challenge due to the presence of multiple oxidizable sites. The electron-donating methoxy group activates the benzene (B151609) portion of the quinoline ring, making it susceptible to oxidation. Conversely, the quinoline ring itself can undergo oxidation under certain conditions.

The outcome of an oxidation reaction is highly dependent on the chosen oxidant and reaction conditions. Mild oxidizing agents may favor the formation of quinone-like structures through oxidation of the hydroquinone-like benzene ring. For instance, the oxidation of 3-methoxy-4-tert-butylaniline with potassium ferricyanide or silver oxide yields a variety of products including phenazines and N-aryl-p-quinone imines, indicating the susceptibility of the methoxy-activated ring to oxidation rsc.org. In the context of polycyclic aromatic phenols, electrochemical oxidation in methanol has been shown to produce quinone acetals, which can then be hydrolyzed to the corresponding quinones nih.gov. This suggests a potential pathway for the selective oxidation of the 8-methoxy-substituted ring of the quinolinone.

Conversely, stronger oxidizing agents or different catalytic systems could potentially lead to the degradation of the quinoline ring system. The precise conditions required for the selective oxidation of either the methoxy group to a formaldehyde equivalent or the quinoline ring of this compound have not been extensively reported, necessitating further investigation to delineate these pathways.

Reduction of the Carbonyl or Aromatic Ring

The reduction of this compound offers pathways to valuable derivatives such as 8-methoxy-1,2,3,4-tetrahydroquinolin-4-one and 8-methoxy-4-hydroxyquinoline. The selective reduction of either the carbonyl group or the aromatic pyridinone ring can be achieved by carefully selecting the reducing agent and reaction conditions.

Reduction of the Carbonyl Group:

The carbonyl group of the quinolin-4-one can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH4) is a commonly used reagent for the reduction of aldehydes and ketones to their corresponding alcohols masterorganicchemistry.comchemguide.co.ukwikipedia.orgyoutube.com. The reaction is typically carried out in a protic solvent such as methanol or ethanol. For this compound, treatment with NaBH4 would be expected to yield 8-methoxy-4-hydroxy-1,4-dihydroquinoline. It is important to note that esters and amides are generally not reduced by NaBH4 under standard conditions, highlighting its chemoselectivity for the ketone functionality within the quinolinone system masterorganicchemistry.comwikipedia.org.

Reduction of the Aromatic Ring:

Catalytic hydrogenation is a powerful method for the reduction of the heterocyclic ring of quinolines to afford 1,2,3,4-tetrahydroquinolines. Various catalyst systems have been developed for this transformation, including those based on noble metals like palladium, platinum, and ruthenium, as well as more earth-abundant metals like cobalt.

Gold nanoparticles supported on TiO2 have been reported to catalyze the chemoselective hydrogenation of functionalized quinolines with H2 under mild conditions, leaving other functional groups like ketones and halogens intact nih.gov. Similarly, nitrogen-doped carbon-supported palladium catalysts have shown high activity for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines rsc.org. A granular cobalt-based catalyst has also been demonstrated to be effective for the pressure hydrogenation of quinolines in aqueous solution thieme-connect.com. These methods suggest that this compound could be selectively hydrogenated to 8-methoxy-1,2,3,4-tetrahydroquinolin-4-one, preserving the carbonyl and methoxy functionalities. The proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines often involves a stepwise transfer of a hydride and a proton researchgate.net.

| Transformation | Reagent/Catalyst | Product |

| Carbonyl Reduction | Sodium Borohydride (NaBH4) | 8-methoxy-4-hydroxy-1,4-dihydroquinoline |

| Aromatic Ring Reduction | H2 / Supported Gold Catalyst | 8-methoxy-1,2,3,4-tetrahydroquinolin-4-one |

| Aromatic Ring Reduction | H2 / Pd/C | 8-methoxy-1,2,3,4-tetrahydroquinolin-4-one |

| Aromatic Ring Reduction | H2 / Cobalt-based Catalyst | 8-methoxy-1,2,3,4-tetrahydroquinolin-4-one |

Functional Group Transformations Involving the Methoxy Group

The methoxy group at the 8-position is a key functional handle for further derivatization of the this compound scaffold.

Demethylation Strategies

The conversion of the 8-methoxy group to a hydroxyl group is a crucial transformation, as the resulting 8-hydroxy-8H-quinolin-4-one can serve as a precursor for a wide range of derivatives. Several reagents are commonly employed for the demethylation of aryl methyl ethers.

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr3). This Lewis acid readily cleaves aryl methyl ethers, typically at low temperatures in an inert solvent like dichloromethane. Other reagents that have been successfully used for demethylation include hydrobromic acid (HBr) and trimethylsilyl iodide (TMSI). The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, in some cases, BBr3 may not yield the desired product, and alternative methods using reagents like Me3Si-I or sodium methylthiolate (NaSMe) in DMF have been employed for the demethylation of methoxy groups on heterocyclic systems researchgate.net.

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr3) | Dichloromethane, -78 °C to room temperature | Highly effective, but sensitive to moisture. |

| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, reflux | Strong acid, may not be suitable for acid-sensitive substrates. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile or Dichloromethane, room temperature | Milder alternative to BBr3. |

| Sodium Methylthiolate (NaSMe) | DMF, reflux | Useful when other methods fail. |

Interconversion to Other Alkoxy or Hydroxyl Groups

The interconversion of the 8-methoxy group to other alkoxy groups or back to a hydroxyl group provides a route to a diverse library of analogues with potentially modulated biological activities. This transformation is typically a two-step process involving an initial demethylation to the corresponding 8-hydroxy-8H-quinolin-4-one, as described in the previous section.

The subsequent O-alkylation of the newly formed hydroxyl group can be achieved using various alkylating agents in the presence of a base. Common alkylating agents include alkyl halides (e.g., ethyl iodide, benzyl bromide) and dialkyl sulfates. The choice of base is crucial to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The Mitsunobu reaction provides an alternative method for the O-alkylation of phenolic compounds, particularly when direct alkylation with halides is problematic rsc.org. This two-step demethylation-alkylation sequence allows for the introduction of a wide variety of alkoxy groups at the 8-position of the quinolinone core.

Polymerization and Oligomerization Potential of Quinolinone Moieties

The incorporation of the quinolinone moiety into a polymer backbone can impart unique photophysical, thermal, and biological properties to the resulting material. The polymerization potential of this compound would first require the introduction of a polymerizable functional group, such as a vinyl, styryl, or acrylic group, onto the quinolinone scaffold.

For instance, a vinyl or styryl group could be introduced at a suitable position on the quinoline ring through standard cross-coupling reactions, such as the Suzuki or Stille coupling, after appropriate functionalization (e.g., halogenation). The resulting vinyl-substituted this compound monomer could then undergo polymerization through various mechanisms, including free-radical polymerization, to yield a polymer with pendant quinolinone units. The synthesis of quinolines from o-vinyl anilines and aldehydes via an electrocyclization reaction highlights a potential route to introduce such polymerizable handles researchgate.net. Additionally, the synthesis of quinolinoxazine monomers and their subsequent polymerization to polybenzoxazines demonstrates the feasibility of incorporating quinoline structures into polymer networks mdpi.com.

The resulting polymers could exhibit interesting properties for applications in materials science, such as in the development of novel coatings, films, or functional materials with specific optical or electronic properties.

Photoreactivity and Photodegradation Pathways of this compound

The photoreactivity of this compound is of interest due to the prevalence of the quinolone scaffold in photolabile pharmaceuticals. The absorption of UV radiation can lead to electronic excitation and subsequent chemical reactions, including photodegradation. The photodegradation of fluoroquinolone antibiotics, which share the quinolone core, has been studied extensively. nih.govbohrium.comgdut.edu.cnmdpi.commdpi.com

The primary photochemical processes for quinolones in aqueous solution upon UV irradiation often involve the formation of excited triplet states. These excited states can then undergo various reactions, including the loss of substituents and reactions with solvent molecules. For example, the UV photolysis of ciprofloxacin can lead to the formation of a triplet carbocation and subsequent hydroxylation of the aromatic ring nih.gov.

For this compound, several photodegradation pathways can be postulated:

Photocleavage of the Methoxy Group: The aryl-O-methyl bond may be susceptible to homolytic or heterolytic cleavage upon photoexcitation, leading to the formation of an 8-hydroxyquinolin-4-one derivative and a methyl radical or cation.

Photo-oxidation of the Quinoline Ring: The excited state of the quinolinone may react with molecular oxygen to generate reactive oxygen species (ROS), which can then attack the quinoline ring, leading to its degradation into smaller fragments.

Photo-hydroxylation: Similar to what is observed with ciprofloxacin, direct photo-hydroxylation of the quinoline ring may occur, leading to the introduction of hydroxyl groups at various positions.

Dearomative Cycloaddition: Quinolines have been shown to undergo photochemical intermolecular dearomative cycloaddition reactions with alkenes, suggesting that under appropriate conditions, this compound could participate in such transformations nih.gov.

Mechanistic Investigations of Biological Interactions Pre Clinical and in Vitro Focus

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

There is currently no publicly available information identifying specific enzyme targets for 8-methoxy-8H-quinolin-4-one, nor are there any published studies on its enzyme inhibition kinetics.

The initial step in characterizing the mechanism of action of a compound like this compound would be to identify and validate its specific enzyme targets. This is a critical process for understanding its potential therapeutic effects and off-target activities. Common methodologies for target identification include affinity chromatography, activity-based protein profiling, and computational predictions based on structural similarity to known enzyme inhibitors. Once potential targets are identified, validation is typically performed using techniques such as genetic knockdown (e.g., siRNA or CRISPR) or knockout models to confirm that the enzyme is responsible for the observed biological effect of the compound. As of now, no such studies have been reported for this compound.

Following the identification of a specific enzyme target, the next step involves the quantitative characterization of the compound's inhibitory activity. This is achieved by determining key kinetic parameters. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Kᵢ) is a more precise measure of the binding affinity of the inhibitor to the enzyme. These parameters are crucial for comparing the potency of different inhibitors and for understanding the structure-activity relationship. No experimental data for the IC₅₀ or Kᵢ values of this compound against any enzyme have been documented.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Determining whether an inhibitor binds to its target enzyme reversibly or irreversibly is fundamental to understanding its mechanism of action and duration of effect. Reversibility studies typically involve methods such as dialysis, dilution, or jump-dilution experiments to assess whether the enzyme's activity can be restored after removal of the inhibitor. Irreversible inhibitors, on the other hand, form a stable, often covalent, bond with the enzyme. There are no published studies investigating the reversibility of any potential enzyme inhibition by this compound.

Receptor Binding and Modulation Studies (In Vitro)

Similar to the lack of data on enzyme inhibition, there is no available information on the interaction of this compound with any specific receptors.

Radioligand binding assays are a standard and highly sensitive method used to characterize the interaction of a compound with a specific receptor. These assays involve the use of a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the ability of the test compound (in this case, this compound) to displace the radioligand, its binding affinity (typically expressed as Kᵢ or IC₅₀) for the receptor can be determined. This methodology is crucial for identifying which receptors a compound interacts with and with what potency. No such binding assay data has been reported for this compound.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Receptor Target | Radioligand Used | Kᵢ (nM) | Bₘₐₓ (fmol/mg protein) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Once a compound is found to bind to a particular receptor, it is important to assess its selectivity by testing it against a panel of other receptors. High selectivity for a specific receptor subtype is often a desirable characteristic for a therapeutic agent as it can minimize off-target effects. Receptor selectivity profiling is typically conducted using a broad range of radioligand binding assays or functional assays for different receptors. There are no published studies on the receptor selectivity profile of this compound.

Cellular Pathway Modulation and Signaling Studies (In Vitro Cell Models)

Detailed investigations into the effects of this compound on specific cellular signaling pathways in vitro are limited. While some research has pointed to its potential as an anti-tumor compound, a deep dive into the molecular mechanisms through gene and protein expression analysis is not yet available in the public domain.

Gene Expression Profiling (e.g., RNA-seq, RT-qPCR)

There are no available studies that have performed comprehensive gene expression profiling, such as through RNA-sequencing or targeted RT-qPCR, to determine the global or specific transcriptional changes induced by this compound in cancer cell lines or other in vitro models. Such studies would be crucial to identify the cellular pathways and biological processes that are significantly altered by this compound.

Protein Expression and Phosphorylation Analysis (e.g., Western Blot, ELISA)

Similarly, publicly accessible research detailing the impact of this compound on protein expression levels or the phosphorylation status of key signaling proteins is not available. Techniques like Western Blot or ELISA would be necessary to understand how this compound might affect signaling cascades at the protein level, and this information is currently lacking.

Cell Cycle Analysis and Apoptosis Induction Mechanisms

Some preliminary investigations have suggested that quinoline (B57606) alkaloids, a class to which this compound belongs, can induce apoptosis and affect the cell cycle in cancer cells. However, specific and detailed mechanistic studies on this compound's precise role in cell cycle arrest at different phases or the intrinsic/extrinsic pathways of apoptosis it may trigger are not yet documented.

DNA and RNA Interaction Mechanisms (In Vitro)

The direct interaction of this compound with nucleic acids has not been a focus of published research to date.

Intercalation Studies and DNA Binding Affinity

There is no available data from in vitro studies, such as fluorescence quenching assays, UV-visible spectroscopy, or circular dichroism, to confirm whether this compound can intercalate between DNA base pairs or bind to its grooves. Consequently, its DNA binding affinity and mode of interaction remain unknown.

Topoisomerase Inhibition Assays

The primary antibacterial mechanism of the quinolone class of compounds, including this compound, involves the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones function not merely as catalytic inhibitors but as "poisons" that stabilize a transient intermediate state known as the cleavage complex, where the enzyme has introduced a double-stranded break in the DNA. By binding to this enzyme-DNA complex, the drug prevents the re-ligation of the DNA strands, leading to a stalled replication fork, induction of the SOS DNA repair system, and ultimately, cell death.